molecular formula C18H20BrNO2S B4186557 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B4186557
M. Wt: 394.3 g/mol
InChI Key: PLINWWRPLSCUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as BME-001, is a novel compound that has been recently synthesized and studied for its potential pharmacological applications.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to inhibit the activity of IKKβ, a key regulator of NF-κB pathway, as well as the expression of COX-2 and iNOS, two enzymes involved in the production of pro-inflammatory mediators. 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to induce mitochondrial dysfunction and the production of reactive oxygen species, leading to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis and cell cycle arrest in cancer cells, and the modulation of various signaling pathways involved in inflammation and cancer development. 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to its use, including the need for further optimization of its synthesis method, the lack of in vivo studies, and the need for more comprehensive toxicity and safety studies.

Future Directions

There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide, including further optimization of its synthesis method, in vivo studies to evaluate its efficacy and safety, and the development of more potent and selective analogs. 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide may also have potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases, which warrant further investigation. Additionally, 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide may have potential as a tool compound for the study of various signaling pathways involved in inflammation and cancer development.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential pharmacological applications, particularly as an anti-inflammatory agent and a potential treatment for cancer. In vitro studies have shown that 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB pathway in macrophages and microglia. 2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c1-22-17-8-4-14(5-9-17)10-11-20-18(21)13-23-12-15-2-6-16(19)7-3-15/h2-9H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLINWWRPLSCUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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